5-fluoro-1H-indole-3-carboxylic acid
Overview
Description
5-Fluoro-1H-indole-3-carboxylic acid: is a fluorinated derivative of indole-3-carboxylic acid. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The addition of a fluorine atom at the 5-position of the indole ring enhances the compound’s chemical properties, making it a valuable molecule in medicinal chemistry and synthetic organic chemistry .
Mechanism of Action
Target of Action
5-Fluoro-1H-indole-3-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets . This makes it a valuable compound for the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects .
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects are diverse, given the broad spectrum of biological activities associated with indole derivatives .
Pharmacokinetics
The physicochemical properties of indole derivatives can influence their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s storage temperature can affect its stability
Biochemical Analysis
Biochemical Properties
5-fluoro-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, while it may degrade under others, leading to changes in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the compound’s biological activity by altering its chemical structure and properties. Additionally, the compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity by determining its concentration in various tissues and cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-3-carboxylic acid typically involves the fluorination of indole-3-carboxylic acid. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-1H-indole-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Oxidized derivatives such as 5-fluoro-1H-indole-3-carboxaldehyde.
Reduction: Reduced derivatives like 5-fluoro-1H-indole-3-methanol.
Substitution: Substituted indole derivatives with various functional groups at the 5-position.
Scientific Research Applications
Chemistry: 5-Fluoro-1H-indole-3-carboxylic acid is used as a building block in the synthesis of more complex indole derivatives. Its unique fluorine substitution makes it a valuable intermediate in the development of novel compounds with potential biological activities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antiviral, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its fluorinated structure enhances the stability and bioavailability of the final products, making it a valuable component in industrial applications .
Comparison with Similar Compounds
Indole-3-carboxylic acid: The non-fluorinated parent compound with similar biological activities but lower potency.
5-Bromo-1H-indole-3-carboxylic acid: A brominated derivative with different reactivity and biological properties.
5-Chloro-1H-indole-3-carboxylic acid: A chlorinated analogue with distinct chemical and biological characteristics.
Uniqueness: The presence of the fluorine atom at the 5-position of the indole ring in 5-fluoro-1H-indole-3-carboxylic acid enhances its chemical stability, lipophilicity, and binding affinity to biological targets. These properties make it a unique and valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-fluoro-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZBAXLIHRBNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590780 | |
Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23077-43-2 | |
Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23077-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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